

# Application Notes and Protocols: Radiosynthesis of [11C]ABP688 for PET Imaging

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## Compound of Interest

Compound Name: ABP688

Cat. No.: B1664298

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These application notes provide a detailed protocol for the radiosynthesis of [11C]**ABP688**, a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), intended for use as a positron emission tomography (PET) tracer.<sup>[1][2]</sup> The protocol is designed to reliably produce a sterile and pyrogen-free formulation of (E)-[11C]**ABP688** suitable for both preclinical and clinical PET imaging.<sup>[1]</sup>

## Overview

[11C]**ABP688**, chemically known as 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-[11C]-methyl-oxime, is a crucial tool for in vivo imaging of mGluR5, which is implicated in various neurological and psychiatric disorders.<sup>[1][2]</sup> The radiosynthesis involves the O-methylation of the desmethyl precursor using [11C]methyl iodide.<sup>[3]</sup> This document outlines the necessary materials, equipment, and step-by-step procedures for the synthesis, purification, and quality control of [11C]**ABP688**.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the radiosynthesis of [11C]**ABP688**, compiled from various reported protocols.

Table 1: Radiosynthesis Performance

Parameter	Value	References
Radiochemical Yield (decay-corrected)	14.9 ± 4.3% to 35 ± 8%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molar Activity (at end of synthesis)	70 - 200 GBq/μmol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Total Synthesis Time (from end of bombardment)	30 - 50 minutes	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Radiochemical Purity	> 95% to > 99%	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Diastereomeric Excess (d.e.) for (E)-isomer	> 99%	<a href="#">[1]</a> <a href="#">[8]</a>

Table 2: In Vitro Binding Properties

Parameter	Value	References
Dissociation Constant (Kd)	1.7 ± 0.2 nmol/L to 5.7 nmol/L	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[9]</a>
Maximum Number of Binding Sites (Bmax)	231 ± 18 fmol/mg of protein	<a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocol

This protocol details the manual radiosynthesis of **[11C]ABP688**. Automated synthesis modules can also be adapted for this procedure.

## Materials and Reagents

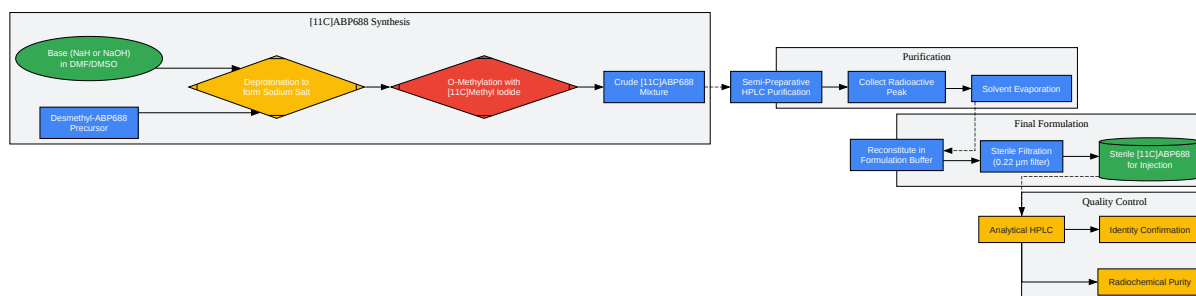
- Desmethyl-**ABP688** (precursor)[\[7\]](#)
- [11C]**Methyl iodide (**[11C]**CH<sub>3</sub>I)
- Sodium hydride (NaH) or Sodium hydroxide (NaOH)[\[5\]](#)[\[10\]](#)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[\[4\]](#)[\[6\]](#)[\[11\]](#)

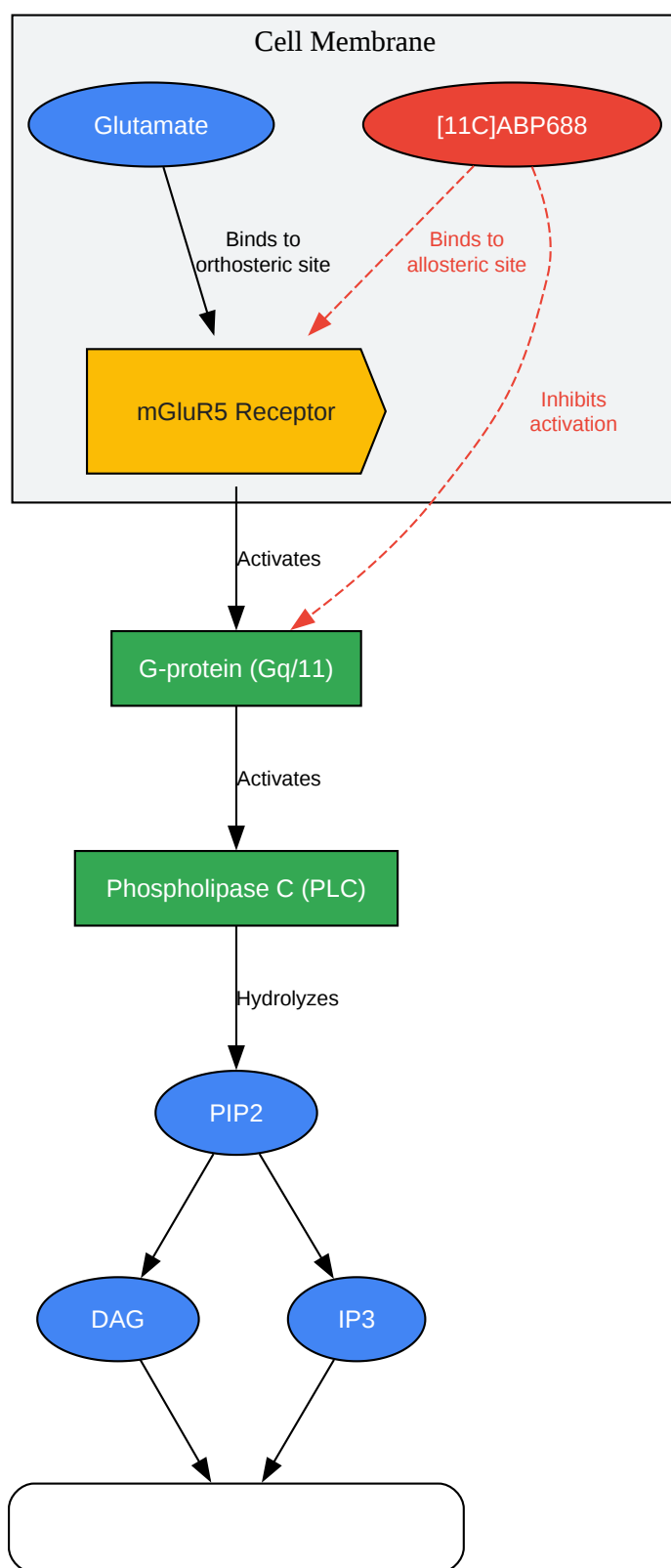
- Acetonitrile (ACN) for HPLC
- Phosphoric acid (0.1%) for HPLC[4]
- Ethanol (EtOH) for formulation[11]
- Phosphate buffer for formulation[11]
- Sterile water for injection
- Sterile filters (0.22 µm)[7]
- C18 Sep-Pak cartridges

## Equipment

- Cyclotron for [11C]CO<sub>2</sub> production
- [11C]Methyl iodide synthesis module
- Reaction vessel (e.g., V-vial)
- Heating and stirring module
- Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column and a radioactivity detector[4]
- Analytical HPLC system for quality control[4]
- Rotary evaporator
- Dose calibrator
- pH meter

## Radiosynthesis Workflow





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